molecular formula C12H23NO4 B1371222 Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1087798-47-7

Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B1371222
CAS RN: 1087798-47-7
M. Wt: 245.32 g/mol
InChI Key: JVGUACRTSCOTQB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, also known as TBHMTMO, is an organic compound with a variety of applications in the scientific research community. It is a colorless liquid with a boiling point of 133-134°C and a melting point of -32°C. It is a versatile compound that can be used for synthesis, as a solvent, and in lab experiments. TBHMTMO is a valuable tool for scientists to explore the effects of different compounds and substances on biological systems.

Scientific Research Applications

Stereoselective Hydroformylation

This compound is involved in the stereoselective hydroformylation of oxazoline derivatives, leading to the production of key intermediates for synthesizing homochiral amino acid derivatives. These intermediates are of considerable synthetic value due to their potential in creating biologically active molecules and pharmaceuticals. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to give products with up to 99% diastereoselectivities, demonstrating the precision achievable in creating specific molecular configurations necessary for the synthesis of complex organic molecules (Kollár & Sándor, 1993).

Synthesis of Protease Inhibitors

Derivatives of the compound have been synthesized as part of a strategy to create potent inhibitors against the SARS-CoV 3CL protease. This application highlights the role of such chemical compounds in addressing global health challenges by contributing to the development of antiviral agents. A specific derivative demonstrated inhibitory activity, showcasing the compound's utility in medicinal chemistry research aimed at discovering novel therapeutic agents (Sydnes et al., 2006).

High-Yield Synthesis of D-ribo-Phytosphingosine

The compound has also been employed in the high-yield synthesis of D-ribo-phytosphingosine, a component significant in biochemistry and pharmaceuticals for its role in cellular functions and potential therapeutic benefits. The methodology exemplifies the compound's versatility in synthetic organic chemistry, enabling the efficient production of biologically relevant molecules (Lombardo et al., 2006).

Scale-Up of Amino Acid Derivatives

On an industrial scale, the compound has facilitated the synthesis of N,O-protected-(S)-2-methylserine, showcasing the compound's application in producing amino acid derivatives with high enantiomeric excess. This demonstrates its importance in the large-scale production of chiral compounds for pharmaceutical applications (Anson et al., 2011).

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGUACRTSCOTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142181
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

CAS RN

1087798-47-7
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

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